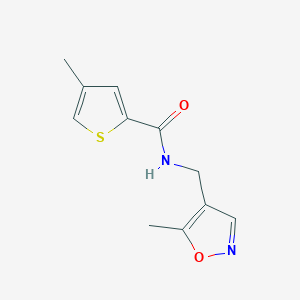![molecular formula C13H16O4 B2900322 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid CAS No. 926268-51-1](/img/structure/B2900322.png)
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid” is a chemical compound with the molecular formula C13H16O4 . It is related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol , a 1-benzofuran .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C10H12O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,9,11-12H,1-2H3 . This indicates that the compound contains a benzofuran ring with two methyl groups attached to one of the carbon atoms in the ring .作用機序
DBF acts as a competitive inhibitor of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid, binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels in the body, which in turn activates cannabinoid receptors and produces various physiological effects.
Biochemical and Physiological Effects:
DBF has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to have analgesic effects in models of acute and chronic pain, anti-inflammatory effects in models of inflammation, and anxiolytic effects in models of anxiety. DBF has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
DBF has several advantages for lab experiments. It is a potent and selective inhibitor of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid, making it a useful tool to study the endocannabinoid system. It is also readily available and has a high purity, making it easy to use in experiments. However, DBF has some limitations for lab experiments. It has a short half-life in vivo, which limits its usefulness in animal studies. It also has low aqueous solubility, which can make it difficult to use in some experimental setups.
将来の方向性
There are several future directions for research on DBF. One area of interest is the development of more potent and selective 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid inhibitors based on the structure of DBF. Another area of interest is the study of the effects of DBF on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the therapeutic potential of DBF in various disease states, such as chronic pain and neurodegenerative diseases, warrants further investigation. Finally, the optimization of the synthesis method for DBF could lead to improvements in yield and purity, making it an even more useful tool for scientific research.
合成法
The synthesis of DBF involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid with 1,2-epoxypropane in the presence of a strong base. The reaction yields DBF as a white solid with a purity of over 99%. The synthesis method has been optimized to achieve high yields and purity, making DBF a readily available compound for scientific research.
科学的研究の応用
DBF has been extensively used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling pathway that regulates various physiological processes, including pain, mood, appetite, and inflammation. 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid is an enzyme that breaks down endocannabinoids, and its inhibition by DBF leads to an increase in endocannabinoid levels in the body. This increase in endocannabinoid levels has been shown to have various therapeutic effects, including pain relief, anti-inflammatory effects, and anxiolytic effects.
特性
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2)8-9-4-3-5-10(12(9)17-13)16-7-6-11(14)15/h3-5H,6-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODWXVNYYIVABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

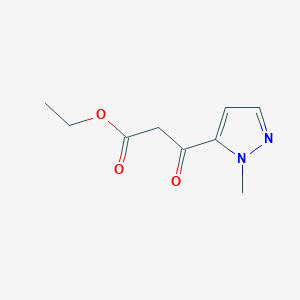
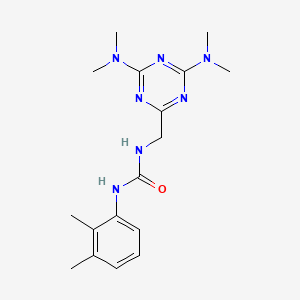
![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)
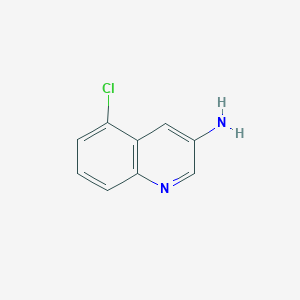
![N-(4-fluorobenzyl)-3-isobutyl-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2900250.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2900251.png)
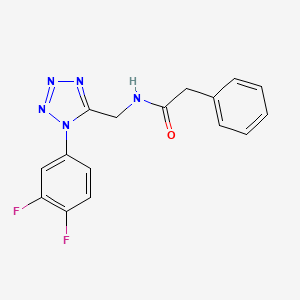
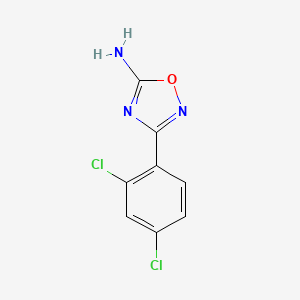
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)

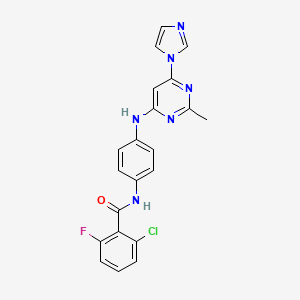
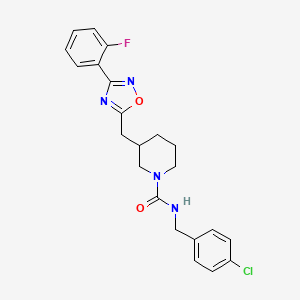
![2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl nicotinate](/img/structure/B2900260.png)
